molecular formula C14H12ClN5O2 B2464843 2-(2-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide CAS No. 2034596-67-1

2-(2-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide

Cat. No. B2464843
CAS RN: 2034596-67-1
M. Wt: 317.73
InChI Key: FYKVZXJSKFHVEA-UHFFFAOYSA-N
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Description

“2-(2-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide” is a derivative of triazolo[4,3-a]pyrazine . Triazolo[4,3-a]pyrazine derivatives have been found to exhibit antibacterial effects, potentially through hydrogen bond interactions with key amino acid residues of the target receptor .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, 2,3-dichloropyrazine was used as a starting material, and the hydrazine group of the compound was substituted via a nucleophilic reaction using hydrazine hydrate .

Scientific Research Applications

Anticonvulsant Activity

The compound's structural analogs, particularly those with the 1,2,4-triazolo[4,3-a]pyrazine moiety, have been studied for their anticonvulsant properties. For instance, some derivatives have demonstrated significant potency against maximal electroshock-induced seizures in rats. This suggests that the triazolo[4,3-a]pyrazine ring system may serve as a bioisostere of the purine ring, contributing to anticonvulsant activity without inducing emesis (Kelley et al., 1995).

Metabolic Pathways

The compound's relatives have been the subject of metabolic studies in animals, revealing insights into their absorption, distribution, metabolism, and excretion. For example, certain derivatives were found to be well absorbed after oral administration, extensively metabolized, and rapidly excreted. This indicates potential for reasonable bioavailability and pharmacokinetic profiles, essential for therapeutic applications (Case et al., 1972).

Renin Inhibitory Activity

Compounds with the triazolo[4,3-a]pyrazine core have been synthesized with various mimetics to study their human renin inhibitory activity. These studies are crucial for understanding the compound's potential impact on blood pressure regulation and cardiovascular health. While some derivatives showed potent inhibitory effects in vitro, challenges in oral absorption were noted, highlighting the importance of considering pharmacokinetic factors in drug design (Roberts et al., 1990).

Anti-anaphylactic Effects

Derivatives have been evaluated for their anti-anaphylactic properties, particularly in relation to their phosphodiesterase inhibition. This suggests a potential role in managing allergic reactions or asthma, although the exact mechanisms and efficacy in humans would require further investigation (Davies & Evans, 1973).

Future Directions

The future directions for research on “2-(2-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide” could include further exploration of its antibacterial effects and potential other biological activities. The synthesis of similar compounds and study of their antimicrobial, antioxidant, and antiviral potential is a current area of interest .

properties

IUPAC Name

2-(2-chlorophenyl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2/c15-10-4-2-1-3-9(10)7-12(21)17-8-11-18-19-13-14(22)16-5-6-20(11)13/h1-6H,7-8H2,(H,16,22)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKVZXJSKFHVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC2=NN=C3N2C=CNC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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